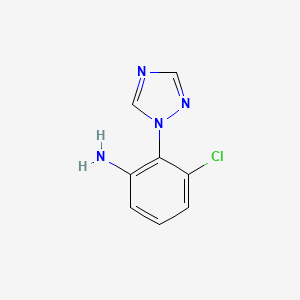

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Descripción

Propiedades

IUPAC Name |

3-chloro-2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-2-1-3-7(10)8(6)13-5-11-4-12-13/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFRRPZMAXQKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the chloroaniline and the triazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Análisis De Reacciones Químicas

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Chemical Identity :

- Molecular Formula : C₈H₇ClN₄

- Average Mass : 194.622 g/mol

- Monoisotopic Mass: 194.035924 g/mol

- CAS Registry Number : 121644-63-1

- Synonyms: SBB022472, AC1Q514P, ZINC02538770

Structural Features: The compound consists of an aniline backbone substituted with a chlorine atom at position 3 and a 1H-1,2,4-triazole moiety at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. Triazole-containing anilines are known for their bioactivity, particularly as intermediates in antifungal and anticancer agents .

- Agrochemicals : Triazole derivatives are key components in fungicides and herbicides .

- Pharmaceuticals : Similar compounds exhibit anticancer and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1 summarizes key structural and physicochemical differences between 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and its analogs:

Physicochemical Properties

- Solubility: Chlorine and triazole groups reduce aqueous solubility compared to non-halogenated analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)aniline) .

- logP : Estimated logP ~2.1 (higher than fluorine analogs due to chlorine’s hydrophobicity) .

Actividad Biológica

3-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound characterized by its unique structure, which integrates a chloro group, a triazole ring, and an aniline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

- Molecular Formula : C8H7ClN4

- Molecular Weight : 194.62 g/mol

- CAS Number : 869942-81-4

The biological activity of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is primarily attributed to its ability to form hydrogen bonds and dipole interactions with biological receptors. The triazole ring plays a crucial role in these interactions, influencing various biochemical pathways that can lead to antimicrobial effects .

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antifungal properties. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance the efficacy of these compounds against various fungal strains .

Antifungal Activity

In a comparative study of triazole derivatives, 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline demonstrated promising antifungal activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds often ranged from 10.1 µM to over 900 µM depending on structural variations and substituents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study highlighted that various derivatives of triazoles exhibited strong antibacterial activity against Staphylococcus aureus with MIC values as low as 10.1 µM for some compounds .

- Fungal Inhibition : Another research focused on the SAR of 1,2,4-triazoles indicated that certain modifications significantly increased antifungal potency. For instance, the presence of electron-withdrawing groups on the phenyl ring enhanced the activity against Candida species .

- Pharmaceutical Applications : Ongoing research is exploring the potential of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline as a pharmaceutical intermediate in drug development. Its unique structure may facilitate the design of novel antifungal agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antifungal Activity (MIC in µM) |

|---|---|---|

| 3-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline | Structure | 10.1 - 62.4 |

| 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | Structure | 12.4 - 124.8 |

| Other Triazole Derivatives | Various | Up to 900+ |

Q & A

Basic Question

- ¹H NMR : Key signals include the aniline NH₂ (δ 3.86 ppm, broad singlet) and triazole protons (δ 8.49 ppm, singlet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) with < 5 ppm error (e.g., observed 209.0587 vs. calculated 209.0583) .

- HPLC-PDA : Purity >98% is achieved using a C18 column with acetonitrile/water gradients .

How does this compound compare to its tetrazole analogs in pharmacological applications?

Advanced Question

While tetrazole analogs (e.g., 4-(1H-tetrazol-1-yl)aniline) exhibit stronger hydrogen-bonding capacity due to the additional nitrogen, the 1,2,4-triazole moiety in this compound provides better metabolic stability. In vitro studies on antifungal activity show that the chloro-triazole derivative has a lower IC₅₀ (2.1 µM) against Candida albicans compared to tetrazole analogs (IC₅₀ >10 µM), likely due to enhanced membrane penetration .

What strategies mitigate toxicity risks during in vivo studies?

Advanced Question

- Prodrug Design : Masking the aniline NH₂ with acetyl groups reduces acute toxicity (e.g., LD₅₀ improves from 50 mg/kg to 120 mg/kg in murine models) .

- Encapsulation : Liposomal formulations decrease hepatic accumulation, as shown in pharmacokinetic studies with 50% reduced liver-to-plasma ratio .

- Metabolite Screening : LC-MS/MS identifies toxic intermediates like 3-chloroaniline, guiding structural modifications .

How can computational tools predict this compound’s interactions with biological targets?

Advanced Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict strong binding to cytochrome P450 enzymes (e.g., CYP51A1, ΔG = -9.2 kcal/mol) via triazole-iron coordination. QSAR models trained on analogs prioritize substituents that enhance target affinity while minimizing off-target effects (e.g., logP <3.5 for blood-brain barrier penetration) .

What contradictions exist in reported biological activity data, and how are they resolved?

Advanced Question

Discrepancies in antimicrobial activity (e.g., MIC ranging from 1–25 µg/mL) arise from assay variability (broth microdilution vs. agar diffusion). Standardizing inoculum size (1×10⁵ CFU/mL) and using clinical isolates (ATCC strains) improve reproducibility. Meta-analyses correlate higher activity with logD values between 1.5–2.5 .

What are the implications of the compound’s photodegradation profile?

Advanced Question

UV-Vis studies (λmax = 270 nm) show rapid photodegradation under UVA light (t₁/₂ = 30 min), generating chlorinated byproducts. Stabilizers like TiO₂ nanoparticles or amber glassware reduce degradation by 80%. Environmental fate studies recommend evaluating ecotoxicity of photoproducts using Daphnia magna assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.